molecular formula C11H16O5 B025210 Glycerol 1,2-dimethacrylate CAS No. 101525-90-0

Glycerol 1,2-dimethacrylate

Cat. No.: B025210
CAS No.: 101525-90-0
M. Wt: 228.24 g/mol
InChI Key: UKMBKKFLJMFCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol 1,2-dimethacrylate is an organic compound with the molecular formula C11H16O5. It is a dimethacrylate ester derived from glycerol and methacrylic acid. This compound is known for its use in the synthesis of polymers and copolymers, particularly in the field of photopolymerization. This compound is valued for its ability to form cross-linked polymer networks, which enhance the mechanical strength and durability of the resulting materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol 1,2-dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. Continuous reactors and efficient separation techniques are employed to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Glycerol 1,2-dimethacrylate primarily undergoes polymerization reactions, particularly free radical polymerization. It can also participate in copolymerization with other monomers to form various polymeric materials .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the polymerization of this compound are cross-linked polymer networks. These networks exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for various applications .

Mechanism of Action

The mechanism of action of glycerol 1,2-dimethacrylate primarily involves its ability to undergo free radical polymerization. The methacrylate groups in the compound react with free radicals generated by initiators, leading to the formation of polymer chains. These chains further cross-link to form a three-dimensional network, imparting desirable properties to the resulting polymer .

Comparison with Similar Compounds

Glycerol 1,2-dimethacrylate can be compared with other dimethacrylate compounds such as:

    Ethylene glycol dimethacrylate (EGDMA): Both compounds are used as cross-linking agents in polymerization reactions.

    Triethylene glycol dimethacrylate (TEGDMA): Similar to this compound, TEGDMA is used in dental materials.

    Bisphenol A glycerolate dimethacrylate (Bis-GMA): Bis-GMA is another commonly used dimethacrylate in dental composites.

Biological Activity

Glycerol 1,2-dimethacrylate (GDMA) is a hydrophilic dimethacrylate monomer that has garnered attention in various fields, particularly in dental materials and biomedical applications. This article explores GDMA's biological activity, its physicochemical properties, and its potential applications based on recent research findings.

Overview of this compound

GDMA is primarily used as a cross-linking agent in the formulation of dental adhesives and composite materials. Its structure allows for enhanced mechanical properties and improved polymerization compared to traditional monomers like hydroxyethyl methacrylate (HEMA). GDMA's dual methacrylate functionalities facilitate higher degrees of conversion during polymerization, which is crucial for the performance of dental materials.

The physicochemical properties of GDMA play a significant role in its biological activity. Key properties include:

  • Molecular Weight : Approximately 200.24 g/mol.
  • Density : 1.12 g/mL at 25 °C.
  • Boiling Point : 120 °C at 1 mmHg.
  • Refractive Index : n20/D=1.472n_{20}/D=1.472.

These properties contribute to GDMA's effectiveness as a cross-linking agent in various applications.

Dental Applications

  • Adhesive Systems : GDMA has been studied as a replacement for HEMA in dental adhesives. Research indicates that GDMA enhances the mechanical properties of adhesives, leading to improved elastic modulus and bond strength. In a comparative study, GDMA-containing adhesives exhibited better water resistance and lower solubility than those containing HEMA, making them more suitable for clinical use .
    PropertyHEMA AdhesiveGDMA Adhesive
    Elastic Modulus (MPa)LowerHigher
    Water SorptionHigherLower
    SolubilityHigherLower
  • Antimicrobial Properties : Recent studies have demonstrated the antimicrobial activity of GDMA-based polymers against common pathogens such as Escherichia coli and Staphylococcus aureus. This property is particularly valuable in dental applications where infection control is critical .

Biomedical Applications

GDMA's ability to form highly cross-linked networks makes it suitable for various biomedical applications, including:

  • Drug Delivery Systems : The thermoresponsive properties of GDMA allow for the development of smart drug delivery systems that can release therapeutic agents in response to specific stimuli .
  • Tissue Engineering : GDMA is utilized in creating scaffolds that mimic natural tissue structures, promoting cell attachment and growth.

Study on Adhesive Performance

A study conducted by Araújo-Neto et al. compared the bonding performance of simplified adhesives containing either HEMA or GDMA. The results showed that adhesives with GDMA not only achieved a higher degree of conversion but also demonstrated superior mechanical properties after aging under simulated pulpal pressure . The study utilized three-point bending tests and microtensile bond strength assessments to evaluate performance.

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of GDMA-based polymers, researchers synthesized photopolymers that exhibited significant antibacterial activity against E. coli and antifungal activity against Aspergillus niger. These findings suggest potential applications in developing antimicrobial coatings for medical devices .

Properties

IUPAC Name

[3-hydroxy-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMBKKFLJMFCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CO)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1282.5 g (9 moles) of glycidyl methacrylate were added dropwise with stirring over a period of 3 hours to a mixture of 860.9 g (10 moles) methacrylic acid, 21.4 g benzyltriethylammonium chloride and 5 g p-methoxy-phenol at 75°-85° C. Stirring of the mixture was continued for 2 hours at 80° C. and the solution was then poured into dilute sodium bicarbonate solution and stirred for some time. The organic phase was separated and washed again with sodium bicarbonate solution. The product was dried over sodium sulfate and, after filtration, was stabilized with 15 g of p-methoxyphenol. Small portions of approx. 150 g each were fractionally distilled at 0.07 mbar and a bath temperature of about 140° C.
Quantity
1282.5 g
Type
reactant
Reaction Step One
Quantity
860.9 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
21.4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerol 1,2-dimethacrylate
Reactant of Route 2
Reactant of Route 2
Glycerol 1,2-dimethacrylate
Reactant of Route 3
Reactant of Route 3
Glycerol 1,2-dimethacrylate
Reactant of Route 4
Reactant of Route 4
Glycerol 1,2-dimethacrylate
Reactant of Route 5
Glycerol 1,2-dimethacrylate
Reactant of Route 6
Glycerol 1,2-dimethacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.